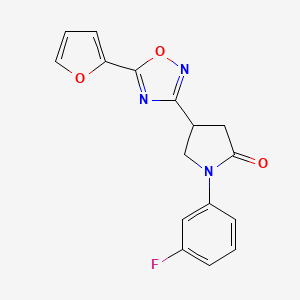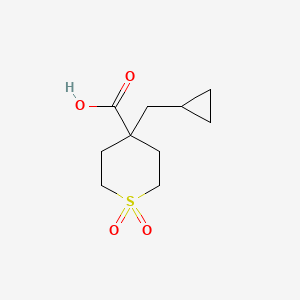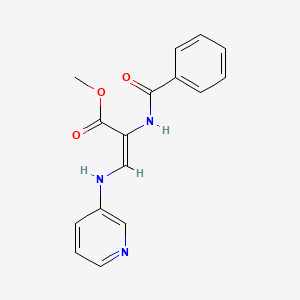![molecular formula C20H19ClN2O B2415771 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315697-75-7](/img/structure/B2415771.png)
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” is a chemical compound with the molecular formula C20H19ClN2O and a molecular weight of 338.84 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, which includes “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a quinoline moiety, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Aplicaciones Científicas De Investigación
Anti-corrosion Applications
The anti-corrosion potency of 8-hydroxyquinoline derivatives, including structures similar to 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol, has been investigated for mild steel protection in acidic mediums. Studies using weight loss and electrochemical techniques have shown significant efficacy in preventing corrosion, highlighting their potential in industrial applications such as in coatings or additives to prevent metal degradation. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing its interaction with corrosive agents (Dhaybia Douche et al., 2020).
Antibacterial Properties
Transition metal complexes with 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol have demonstrated promising antibacterial activity. The compound's ability to form stable complexes with metals like Copper, Nickel, and Zinc enhances its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This suggests its potential for development into new antibacterial agents, offering a novel approach to combat resistant microbial strains (M. S. Tihile & G. Chaudhari, 2020).
Tautomeric Bistable Switches
Investigations into 7-hydroxyquinoline based Schiff bases, similar in structure to 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol, have shown their potential as tautomeric bistable switches. These compounds exhibit unique spectral properties, indicating their suitability for applications in molecular electronics. The ability of these molecules to exist in multiple tautomeric forms and undergo intramolecular proton transfer makes them interesting candidates for the development of molecular switches or sensors (A. Georgiev et al., 2021).
Direcciones Futuras
The future directions for research on “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” could involve further exploration of its synthesis protocols, investigation of its mechanism of action, and assessment of its potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound may hold promise for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase (pdgf-rtk) inhibitory, antitumor, and anti-hiv activity . The pyrrolidine ring is also a versatile scaffold for novel biologically active compounds .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common approach in drug discovery, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Quinoline derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
Action Environment
The physicochemical parameters of these compounds can be influenced by steric factors, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-16-8-5-15(6-9-16)19(23-12-1-2-13-23)17-10-7-14-4-3-11-22-18(14)20(17)24/h3-11,19,24H,1-2,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGNVDJSCDPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B2415688.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)

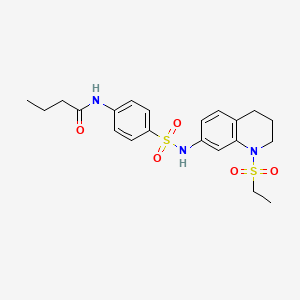
![8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2415693.png)
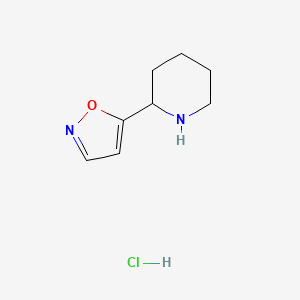
![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2415699.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2415700.png)
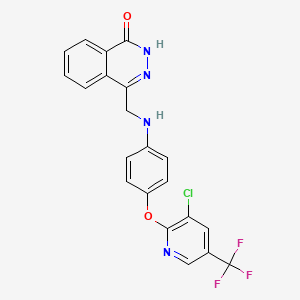
![5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2415702.png)
